![molecular formula C15H11F3N2OS B307295 N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 89069-94-3](/img/structure/B307295.png)

N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

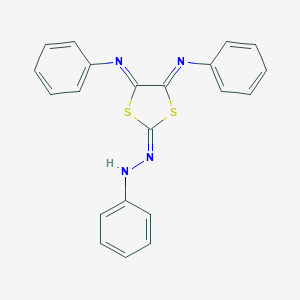

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” is a chemical compound with the molecular formula C15H11F3N2OS . It has a molecular weight of 324.33 .

Synthesis Analysis

The synthesis of “N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” and similar thiourea derivatives has been reported in several studies . These compounds are often synthesized using a multicomponent-reaction (MCR) approach .Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” has been analyzed in several studies . The dihedral angle between the two benzene rings is 7.1 (1) degrees .Chemical Reactions Analysis

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” and similar thiourea derivatives are frequently used in organocatalysis . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Physical and Chemical Properties Analysis

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” is a solid compound with a molecular weight of 324.33 .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Biological Properties

N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea and related compounds have garnered attention for their extensive applications in coordination chemistry. The substituents on the nitrogen atoms significantly influence their intra- and intermolecular hydrogen bonding interactions, impacting the coordination properties of these ligands. Transition metal complexes bearing such thioureas show promising novel applications, merging chemistry with biological applications through high-throughput screening assays and structure–activity analyses. This interdisciplinary approach opens up new vistas in research, leveraging the chemical versatility of these compounds and their derived metal complexes (A. Saeed, U. Flörke, & M. Erben, 2014).

Environmental and Biological Sensing

Thioureas and their derivatives, including this compound, play a crucial role in environmental and biological sensing. Their unique S- and N- nucleophilic sites facilitate inter- and intramolecular hydrogen bonding, making them effective chemosensors for detecting various environmental pollutants. Recent studies have demonstrated the use of thioureas for the sensitive, selective, and straightforward detection of anions and neutral analytes in biological, environmental, and agricultural samples. This research supports the development of organic fluorescent and colorimetric sensors for a broad range of analytes, highlighting the importance of thioureas in environmental monitoring and safety (H. M. Al-Saidi & Sikandar Khan, 2022).

Medicinal and Chemosensing Applications

Thiourea derivatives have been identified as biologically active compounds with potential in medicinal chemistry, including as chemosensors for detecting anions and cations in environmental and biological samples. The coordination of thiourea derivatives with metals such as Cu, Ag, and Au enhances their biological and medicinal activities. This dual functionality—biological activity and chemosensing capability—underscores the versatility of thiourea derivatives in pharmaceutical chemistry and analytical chemistry, offering insights into their potential for detecting various substances in complex samples (Ezzat Khan et al., 2020).

Wirkmechanismus

Target of Action

N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea, also known as Benzamide, N-[thioxo[[3-(trifluoromethyl)phenyl]amino]methyl]-, is primarily used as a catalyst in organic chemistry . It plays a very important role in the development of H-bond organocatalysts .

Mode of Action

The compound acts as a pre-catalyst in the electron donor–acceptor (EDA) complex catalysis strategy . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

The compound is involved in the generation of iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation . This process enables a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines, to be successfully synthesized .

Result of Action

The result of the compound’s action is the successful synthesis of a wide range of nitrogen-containing compounds . The pivotal roles of the pre-catalyst, base, and blue LED irradiation were verified through control experiments .

Action Environment

The action of N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea is influenced by environmental factors such as light. For instance, blue LED irradiation is necessary for the single-electron reduction of oxime esters to form iminyl radical intermediates

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea has been found to exhibit high gibberellin-like activity, a property that influences plant growth and development . It interacts with the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonding interactions with specific residues . This interaction results in stronger binding with GID1 than other similar compounds .

Cellular Effects

For instance, some thiourea derivatives have been found to exhibit antibacterial, antioxidant, and enzyme inhibitory properties .

Molecular Mechanism

The molecular mechanism of N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with the GID1 receptor . The compound forms hydrogen bonding interactions with residues Phe238 and Ser191 of the GID1 receptor, which results in stronger binding with GID1 .

Metabolic Pathways

Thiourea derivatives are known to participate in various biochemical reactions, potentially interacting with different enzymes and cofactors .

Transport and Distribution

Thiourea derivatives are known to interact with various biomolecules, potentially influencing their localization or accumulation .

Subcellular Localization

Thiourea derivatives are known to interact with various biomolecules, potentially influencing their activity or function .

Eigenschaften

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2OS/c16-15(17,18)11-7-4-8-12(9-11)19-14(22)20-13(21)10-5-2-1-3-6-10/h1-9H,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPQVWUHWIPMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356324 |

Source

|

| Record name | N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89069-94-3 |

Source

|

| Record name | N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)

![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)

![2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone](/img/structure/B307221.png)

![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)

![4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)

![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307226.png)

![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)

![(6Z)-3-(dimethylamino)-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307229.png)

![ethyl 4-[[(2Z)-5-(4-ethoxycarbonylphenyl)imino-2-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-ylidene]amino]benzoate](/img/structure/B307231.png)

![Ethyl 4-[(2-[(3,4-dimethoxybenzylidene)hydrazono]-4-{[4-(ethoxycarbonyl)phenyl]imino}-3-phenyl-1,3-thiazolidin-5-ylidene)amino]benzoate](/img/structure/B307232.png)

![2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307234.png)

![(6Z)-6-[[(2Z)-2-[4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307235.png)